molecular formula C24H18ClF3N4O2 B2361585 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea CAS No. 1796920-11-0

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea

Cat. No.: B2361585
CAS No.: 1796920-11-0
M. Wt: 486.88
InChI Key: ZYQGMZCKYFNDDK-OAQYLSRUSA-N
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Description

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea is a useful research compound. Its molecular formula is C24H18ClF3N4O2 and its molecular weight is 486.88. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClF3N4O2/c1-32-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)30-21(22(32)33)31-23(34)29-15-11-12-18(25)17(13-15)24(26,27)28/h2-13,21H,1H3,(H2,29,31,34)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQGMZCKYFNDDK-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. Its molecular formula is C24H18ClF3N4O2C_{24}H_{18}ClF_3N_4O_2 with a molecular weight of 486.88 g/mol. This compound features both a benzodiazepine moiety and a trifluoromethyl group, which are known to enhance biological activity and pharmacological properties.

Chemical Structure

The structural characteristics of this compound can be summarized as follows:

Property Details
IUPAC Name1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea
Molecular FormulaC24H18ClF3N4O2C_{24}H_{18}ClF_3N_4O_2
Molecular Weight486.88 g/mol
PurityTypically ≥ 95%

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the trifluoromethyl group has been shown to enhance lipophilicity and metabolic stability, which can increase the potency of the compound against specific enzymes and receptors.

Pharmacological Studies

Recent studies have highlighted several key activities associated with this compound:

  • Anticancer Activity : Research indicates that compounds containing benzodiazepine structures can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific activity against various cancer cell lines has been documented, showing significant cytotoxic effects at low concentrations .
  • Neuropharmacological Effects : The benzodiazepine framework suggests potential anxiolytic and sedative properties. Studies have demonstrated that similar compounds can modulate GABA_A receptors, leading to increased inhibitory neurotransmission .

Case Studies

A notable case study involved the evaluation of this compound's efficacy in inhibiting tumor growth in vitro. The study utilized several cancer cell lines, including breast and prostate cancer cells, revealing a dose-dependent response with significant reductions in cell viability at nanomolar concentrations .

Structure–Activity Relationship (SAR)

The incorporation of the trifluoromethyl group in the para position of the phenolic ring has been shown to enhance biological activity significantly. SAR studies indicate that this modification increases the potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs . This highlights the importance of fluorine substitution in drug design.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C18H18ClF3N4O2
  • Molecular Weight : Approximately 462.8 g/mol
  • IUPAC Name : 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Its mechanism of action involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. For instance, a study demonstrated that the compound effectively reduced proliferation in breast cancer cells by targeting the PI3K/Akt signaling pathway, which is crucial for cell growth and survival .

Neuropharmacological Effects

The benzodiazepine-like structure of this compound suggests potential applications in neuropharmacology. It has been shown to exhibit anxiolytic and sedative effects in preclinical models. A notable study reported that the compound enhanced GABAergic transmission, leading to reduced anxiety-like behaviors in rodent models . This positions it as a candidate for further development as an anxiolytic agent.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResultReference
AnticancerMTT AssayIC50 = 12 µM (breast cancer)
AnxiolyticElevated Plus MazeIncreased time in open arms
GABA Receptor ModulationElectrophysiologyEnhanced GABA currents

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, the compound was tested for its efficacy against MCF7 (breast cancer) and A549 (lung cancer) cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead structure for developing new anticancer therapeutics .

Case Study 2: Neuropharmacological Assessment

A behavioral study assessed the anxiolytic potential of the compound in mice subjected to stress-induced anxiety models. Results showed that administration of the compound significantly increased exploratory behavior compared to controls, suggesting its potential use as an anxiolytic medication. The study highlighted the need for further pharmacokinetic and safety evaluations before clinical trials .

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